
3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 2-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Potential use in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of 3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the modulation of signaling pathways.
類似化合物との比較
Similar Compounds
Chalcone: The parent compound of the chalcone family, which lacks the hydroxy and naphthyl groups.
Flavonoids: A class of compounds structurally related to chalcones, known for their diverse biological activities.
Curcumin: A well-known natural compound with a similar structure, possessing anti-inflammatory and antioxidant properties.
Uniqueness
3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one is unique due to the presence of both a hydroxy group and a naphthyl group, which confer distinct chemical properties and potential biological activities. These structural features may enhance its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
特性
CAS番号 |
57221-61-1 |
|---|---|
分子式 |
C19H14O2 |
分子量 |
274.3 g/mol |
IUPAC名 |
(E)-3-(2-hydroxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C19H14O2/c20-18-8-4-3-6-15(18)11-12-19(21)17-10-9-14-5-1-2-7-16(14)13-17/h1-13,20H/b12-11+ |
InChIキー |
JAQHDCXOLGCUPY-VAWYXSNFSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=CC=C3O |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




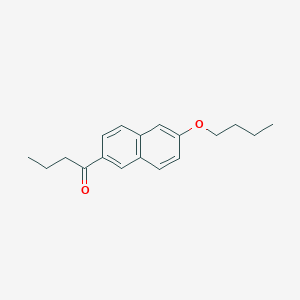


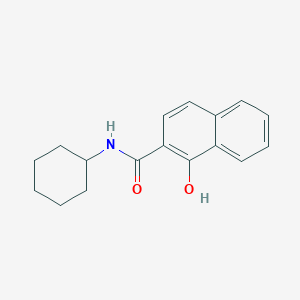

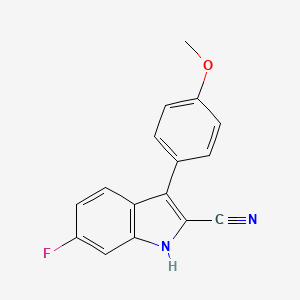
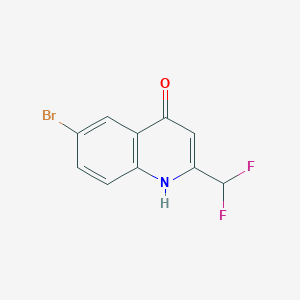
![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/structure/B11852053.png)
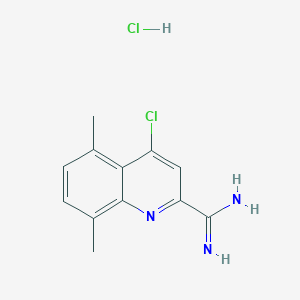
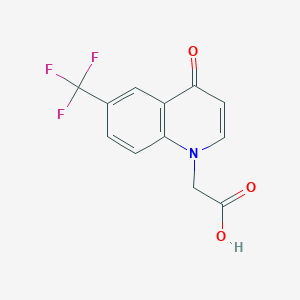
![(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B11852062.png)
![1-[1-(Acetylamino)ethyl]naphthalen-2-yl acetate](/img/structure/B11852064.png)
